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For researchers, scientists, and drug development professionals working at the forefront of
discovery, the ability to capture high-quality images under low-light conditions is paramount.
The choice of imaging technology can significantly impact experimental outcomes, particularly
when detecting faint signals or observing dynamic cellular processes. A critical factor in this
decision is the noise performance of the imaging sensor. This guide provides an objective
comparison of the noise characteristics of leading low-light imaging technologies, supported by
guantitative data and detailed experimental protocols.

At the heart of low-light imaging are two competing and complementary technologies: the
Electron Multiplying Charge-Coupled Device (EMCCD) and the scientific Complementary
Metal-Oxide-Semiconductor (sCMOS) sensor. Each possesses a unique architecture that
influences its performance in photon-starved conditions. Understanding the inherent noise
sources and how they are managed in each technology is crucial for selecting the optimal tool
for a specific application.

Key Noise Sources in Low-Light Imaging

Several intrinsic sources of noise can degrade image quality in digital imaging systems.[1] In
low-light conditions, where the signal is inherently weak, the contribution of these noise
sources becomes more pronounced. The primary sources of noise include:

e Photon Shot Noise: This noise is a fundamental property of light itself, arising from the
statistical fluctuation in the arrival of photons at the detector.[2] It is unavoidable and is equal
to the square root of the signal.[3]
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» Read Noise: This electronic noise is introduced during the process of converting the charge
collected by the sensor's pixels into a digital value.[2][4] It is a critical parameter for low-light
imaging, as it can obscure faint signals.

o Dark Current: This is a thermal noise source caused by the random generation of electrons
within the silicon of the sensor, even in the absence of light.[5] Dark current is dependent on
the sensor's temperature and the exposure time.[6] Cooling the sensor can significantly
reduce this noise source.[7]

o Fixed-Pattern Noise (FPN): This spatial noise arises from variations in the responsiveness of
individual pixels.[8] In SCMOS sensors, each pixel has its own amplifier, which can lead to
greater pixel-to-pixel variation in readout noise compared to CCDs.[9]

The overall quality of an image is often quantified by the Signal-to-Noise Ratio (SNR), which is
the ratio of the true signal to the total noise.[10] A higher SNR indicates a clearer image where
the signal of interest is more distinguishable from the background noise.

Technology Overview and Noise Performance
Comparison

The primary distinction between EMCCD and sCMOS technologies lies in their approach to
combating read noise.

EMCCD (Electron Multiplying Charge-Coupled Device) cameras incorporate an electron
multiplication (EM) gain register that amplifies the photoelectrons collected in each pixel before
the readout process. This amplification boosts the signal to a level that is significantly higher
than the read noise of the output amplifier, effectively reducing the read noise to sub-electron
levels.[11][12] However, this multiplication process is probabilistic and introduces an additional
noise source known as the Excess Noise Factor (ENF), typically around 1.4.[13] This
multiplicative noise effectively increases the shot noise.[11]

sCMOS (scientific Complementary Metal-Oxide-Semiconductor) cameras, on the other hand,
feature a parallel readout architecture where each pixel or a small group of pixels has its own
amplifier.[14] This design allows for very low read noise (typically 1-2 electrons) and high frame
rates.[14] Unlike EMCCDs, sCMOS sensors do not have an electron multiplication mechanism
and therefore do not introduce an excess noise factor.[14]
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The choice between EMCCD and sCMOS for a given application depends critically on the
incident photon flux.

o Ultra-Low Light (<10 photons/pixel): In this regime, where every photon counts, the ability of
EMCCDs to effectively eliminate read noise gives them a distinct advantage in terms of SNR,
despite the presence of the excess noise factor.[14]

o Low to Moderate Light (>10 photons/pixel): As the photon flux increases, the contribution of
shot noise becomes more significant. In this range, the absence of an excess noise factor in
sCMOS cameras often results in a superior SNR compared to EMCCDs.[13]

The following diagram illustrates the primary signal and noise sources within a typical low-light
imaging system.
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Signal and Noise Sources in a Low-Light Imaging System
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Signal and Noise Sources Diagram
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Quantitative Performance Comparison

The following tables provide a summary of key noise performance parameters for
representative EMCCD and sCMOS cameras. The data is compiled from manufacturer
specifications and published studies.

Table 1: EMCCD Camera Noise Performance

Parameter Andor iXon Ultra 888 Photometrics Evolve 512
Read Noise (e—, with EM Gain) <1 <1
Dark Current (e~ /pixel/sec @
0.0001 0.0002
-80°C)
Quantum Efficiency (Peak) >95% >90%
Excess Noise Factor ~1.4 ~1.4

Table 2: sCMOS Camera Noise Performance

Hamamatsu ORCA-

Parameter PCO.edge 4.2
Flash4.0 V3

Read Noise (e~, median) 0.7 0.8

Dark Current (e~ /pixel/sec @
0.0005 0.0006

+25°C)

Quantum Efficiency (Peak) >82% >82%

Excess Noise Factor N/A N/A

Experimental Protocols for Noise Characterization

Accurate and reproducible measurement of sensor noise is essential for comparing different
imaging technologies. The European Machine Vision Association (EMVA) has established the
EMVA 1288 standard, which provides a comprehensive and standardized methodology for the
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characterization of image sensors and cameras.[15][16] The following protocols are based on
the principles outlined in the EMVA 1288 standard.

Measuring Read Noise

Read noise is measured in the absence of any illumination.

Objective: To quantify the temporal noise introduced by the camera’s electronics during the
readout process.

Procedure:

o Setup: Place the camera in a light-tight enclosure to ensure no photons reach the sensor.
Set the camera to its lowest possible exposure time to minimize the contribution of dark
current.

e Acquisition: Acquire a sequence of at least 100 "dark" frames.
e Analysis:

o For each pixel, calculate the standard deviation of its digital number (DN) value across the
sequence of frames.

o The read noise in DN is the average of these standard deviations over all pixels.

o Convert the read noise from DN to electrons by multiplying by the camera'’s gain (e~/DN).
The gain can be determined from the photon transfer curve (see below).

Measuring Dark Current

Dark current is measured over a range of exposure times in the absence of light.
Objective: To determine the rate of thermally generated electrons.
Procedure:

o Setup: Use the same light-tight setup as for read noise measurement. Ensure the sensor is
at a stable, specified temperature.
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» Acquisition: Acquire a series of dark frames at different exposure times (e.g., from a few
seconds to several minutes). For each exposure time, acquire at least two frames to allow
for the subtraction of the fixed-pattern noise.

e Analysis:

o For each exposure time, subtract one dark frame from another to remove the fixed-pattern
component.

o Calculate the variance of the resulting difference image.

o The dark current signal is the mean signal level of the dark frames (after subtracting the
bias offset) and increases linearly with exposure time. The slope of this line, when
converted to electrons, gives the dark current in e~/pixel/second.[17]

Determining the Signal-to-Noise Ratio (SNR)

The SNR is typically determined by generating a Photon Transfer Curve (PTC). The PTC plots
the signal variance against the mean signal level for a uniformly illuminated sensor.[18]

Objective: To characterize the relationship between signal and noise and to determine the
camera'’s gain.

Procedure:

o Setup: llluminate the sensor with a stable, uniform light source. An integrating sphere is often
used to achieve uniform illumination.

e Acquisition: Acquire a series of pairs of frames at different, increasing illumination levels,
from dark to near-saturation.

e Analysis:

o For each illumination level, calculate the mean signal (S) and the variance of the
difference between the two frames (o?).

o Plot the variance (0?) as a function of the mean signal (S). This is the Photon Transfer
Curve.
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o The slope of the PTC in the shot-noise limited region is inversely proportional to the
camera'’s gain (e~/DN).

o The SNR can then be calculated for any signal level using the formula: SNR =S/
V(o_read? + o_dark? + o_shot?), where ¢_read is the read noise, o_dark is the dark noise,
and o_shot is the photon shot noise (which is the square root of the signal in electrons).[3]

The following diagram outlines the general experimental workflow for characterizing sensor
noise.
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Experimental Workflow for Sensor Noise Characterization
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Sensor Noise Characterization Workflow
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Conclusion

The choice between EMCCD and sCMOS technology for low-light imaging is a nuanced one
that depends on the specific experimental conditions, particularly the expected photon flux.
EMCCD cameras remain the technology of choice for the most extreme low-light applications,
where their ability to effectively eliminate read noise is paramount. For a broader range of low-
light imaging experiments, the continuous improvements in sSCMOS technology, with their low
read noise, high quantum efficiency, and absence of multiplicative noise, make them a
compelling and often superior choice. By understanding the fundamental noise sources and
employing standardized characterization protocols, researchers can make informed decisions
to select the optimal imaging technology to advance their scientific goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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